molecular formula C18H16ClN5O2 B4326810 7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline

7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline

Cat. No.: B4326810
M. Wt: 369.8 g/mol
InChI Key: UNWXLMJUOBFOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration of Pyridine: The synthesis begins with the nitration of pyridine to obtain 3-nitropyridine. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Formation of Piperazine Derivative: The next step involves the reaction of 3-nitropyridine with piperazine to form 4-(3-nitropyridin-2-yl)piperazine. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol.

    Coupling with 7-chloroquinoline: The final step involves the coupling of 4-(3-nitropyridin-2-yl)piperazine with 7-chloroquinoline. This reaction is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the nitro group to an amino group is a common reaction, which can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.

Major Products

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Amino derivatives of the nitropyridine moiety.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential antimicrobial and antiviral activities.

    Medicine: Research has explored its potential as an antimalarial agent and its activity against other parasitic infections.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets. For instance, as an antimalarial agent, it is believed to inhibit the detoxification pathway of heme in the malaria parasite, similar to the mechanism of action of chloroquine . This inhibition leads to the accumulation of toxic heme metabolites, which ultimately kills the parasite.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the nitropyridine moiety, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This structural feature allows for a broader range of chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O2/c19-13-3-4-14-15(12-13)20-7-5-16(14)22-8-10-23(11-9-22)18-17(24(25)26)2-1-6-21-18/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWXLMJUOBFOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C4=C(C=CC=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline
Reactant of Route 2
Reactant of Route 2
7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline
Reactant of Route 3
Reactant of Route 3
7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline
Reactant of Route 4
Reactant of Route 4
7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline
Reactant of Route 5
Reactant of Route 5
7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline
Reactant of Route 6
Reactant of Route 6
7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.